Iodofiltic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodofiltic acid involves the iodination of a phenyl group attached to a long-chain fatty acidThe reaction conditions often involve the use of iodine or iodinating agents in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Iodofiltic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated carboxylic acids.
Reduction: Reduction reactions can convert the iodinated phenyl group to a non-iodinated form.
Substitution: Electrophilic substitution reactions can replace the iodine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar solvents facilitate substitution reactions
Major Products
The major products formed from these reactions include various iodinated and non-iodinated derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Iodofiltic acid has a wide range of scientific research applications:
Chemistry: Used as a radiotracer in various chemical studies to track molecular interactions and reactions.
Biology: Helps in studying cellular uptake and metabolism of fatty acids.
Medicine: Primarily used in diagnostic imaging for myocardial perfusion to evaluate coronary artery disease.
Industry: Utilized in the development of diagnostic tools and imaging agents for medical applications.
Mechanism of Action
Iodofiltic acid operates through its radioactive properties and affinity for specific tissues. When injected into the body, it travels through the bloodstream and accumulates in heart muscle cells with adequate blood flow. The radioactive iodine-123 component emits gamma rays, which are detected by imaging equipment such as a gamma camera or single-photon emission computed tomography (SPECT) scanner. This process provides detailed images of myocardial perfusion, enabling clinicians to pinpoint areas of ischemia or infarction .
Comparison with Similar Compounds
Similar Compounds
Iodide I-123: Another radiopharmaceutical agent used for thyroid function evaluation and diagnostic imaging.
Iodine-123: Used in various diagnostic tests, particularly for thyroid diseases.
Uniqueness
Iodofiltic acid is unique due to its specific application in myocardial perfusion imaging. Its ability to target heart muscle cells and provide detailed images of blood flow makes it a valuable tool in diagnosing and managing coronary artery disease. Unlike other similar compounds, this compound’s structure and radioactive properties are optimized for cardiac imaging .
Properties
IUPAC Name |
15-(4-iodophenyl)-3-methylpentadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIWINHUDIWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922147 | |
Record name | 15-(4-Iodophenyl)-3-methylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116754-87-1 | |
Record name | Iodofiltic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-(4-Iodophenyl)-3-methylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IODOFILTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36MQ9FKF0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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